Product packaging for 4-Bromo-7-fluoro-1,3-benzoxazole(Cat. No.:)

4-Bromo-7-fluoro-1,3-benzoxazole

Cat. No.: B11886346
M. Wt: 216.01 g/mol
InChI Key: ZTWOSMPAUBLUNK-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1,3-benzoxazole is a fluorinated benzoxazole derivative offered as a key chemical building block for research and development, particularly in medicinal chemistry. The benzoxazole scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of biological activities . Incorporating fluorine and bromine atoms into this structure is a common strategy to fine-tune the molecule's properties. Fluorine can enhance metabolic stability, influence lipophilicity, and improve binding affinity through electrostatic interactions . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly explore chemical space around the core structure. Benzoxazole derivatives have demonstrated significant pharmacological potential, including antimicrobial , antiviral, anti-inflammatory, and anticancer activities . Specific derivatives have shown activity against Candida strains, indicating their value in developing new antifungal agents . As a multifunctionalized heterocycle, this compound is a valuable intermediate for constructing more complex molecules for screening in various therapeutic programs. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNO B11886346 4-Bromo-7-fluoro-1,3-benzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

4-bromo-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H

InChI Key

ZTWOSMPAUBLUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)OC=N2)Br

Origin of Product

United States

Mechanistic Investigations of 4 Bromo 7 Fluoro 1,3 Benzoxazole Synthesis and Reactivity

Elucidation of Catalytic Cycle Pathways (e.g., Palladium(0)-Mediated Processes)

The carbon-bromine bond at the 4-position of the benzoxazole (B165842) ring is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are particularly prominent. The reactivity of the C-Br bond is significantly greater than that of the C-F bond under these conditions.

A generalized catalytic cycle for a palladium(0)-mediated cross-coupling reaction, such as a Suzuki coupling, involving 4-bromo-7-fluoro-1,3-benzoxazole proceeds through three fundamental steps:

Oxidative Addition: The cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the benzoxazole substrate. This is often the rate-determining step. The electron-withdrawing nature of the fused oxazole (B20620) ring facilitates this process, resulting in a square planar Pd(II) intermediate.

Transmetalation: For a Suzuki coupling, an organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of the more nucleophilic boronate species, which facilitates the transfer and displaces the bromide ligand from the palladium complex.

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

The choice of ligand coordinated to the palladium center is critical for the efficiency of the catalytic cycle, influencing catalyst stability, solubility, and the rates of both oxidative addition and reductive elimination.

Table 1: Typical Components in a Palladium-Catalyzed Suzuki Coupling of an Aryl Bromide

ComponentExampleRole in Catalytic Cycle
Aryl Halide This compoundSubstrate for oxidative addition
Catalyst Precursor Pd(PPh₃)₄, Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand PPh₃, Xantphos, SPhosStabilizes the Pd center, modulates reactivity
Organometallic Reagent Arylboronic acid (Ar-B(OH)₂)Provides the coupling partner for transmetalation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Toluene, Dioxane, DMFSolubilizes reactants and catalyst

Detailed Analysis of Reaction Intermediates (e.g., Imine Formation)

The synthesis of the this compound core itself typically proceeds via the condensation of a substituted 2-aminophenol (B121084) with a suitable one-carbon electrophile, such as an aldehyde or its equivalent. A plausible and widely accepted pathway involves the formation of a Schiff base (imine) as a key intermediate.

The proposed synthetic pathway starts with 2-amino-3-bromo-6-fluorophenol . The reaction with an aldehyde (e.g., benzaldehyde, for a 2-phenyl substituted product) is generally acid- or metal-catalyzed and proceeds as follows:

Activation and Adduct Formation: The catalyst (e.g., a Brønsted or Lewis acid) activates the aldehyde's carbonyl group toward nucleophilic attack by the amino group of the 2-aminophenol. nih.gov This forms a tetrahedral hemiaminal intermediate.

Dehydration to Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the more stable Schiff base (or imine) intermediate. nih.govbldpharm.com This step drives the reaction forward.

Intramolecular Cyclization: The phenolic hydroxyl group, now positioned correctly, acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This cyclization step forms the five-membered oxazoline (B21484) ring, a dihydrobenzoxazole intermediate. nih.govbldpharm.com

Aromatization: The final step is the aromatization of the oxazoline ring to the stable benzoxazole system. This typically occurs via oxidation, often with air (O₂) serving as the terminal oxidant, especially at elevated temperatures, to yield the final product. nih.gov

Table 2: Key Intermediates in the Proposed Synthesis of a 2-Substituted this compound

StepIntermediate NameGeneral StructureKey Transformation
1HemiaminalR-CH(OH)-NH-ArAddition of amine to carbonyl
2Schiff Base (Imine)R-CH=N-ArDehydration of hemiaminal
3DihydrobenzoxazoleFused oxazoline ringIntramolecular nucleophilic attack
4Benzoxazole (Product)Fused oxazole ringAromatization via oxidation

Ar represents the 4-bromo-7-fluoro-2-hydroxyphenyl moiety.

Nucleophilic Attack and Rearrangement Mechanisms

The reactivity of the final this compound heterocycle is dominated by nucleophilic substitution at the carbon bearing the bromine atom. The fused benzoxazole ring system is electron-withdrawing, which, combined with the inductive effect of the fluorine atom, significantly activates the C4-position towards Nucleophilic Aromatic Substitution (SNAr).

The mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A potent nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom attached to the bromine. This attack is perpendicular to the aromatic ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic system and onto the heteroatoms of the oxazole ring, which helps to stabilize this intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, which in this case is the bromide ion. Bromide is an excellent leaving group, making this step facile.

The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the electron-withdrawing fluorine atom at the C7 position further enhances the electrophilicity of the ring, promoting the initial nucleophilic attack.

Rearrangement mechanisms are not typical for the reactivity of the stable this compound aromatic system itself. However, rearrangements can be a competing pathway during certain synthetic routes. For instance, in syntheses starting from ortho-hydroxyaryl N-H ketimines, a NaOCl-mediated Beckmann-type rearrangement can lead to benzoxazole formation, representing an alternative mechanistic pathway to the direct cyclization of an imine.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Bromo 7 Fluoro 1,3 Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Bromo-7-fluoro-1,3-benzoxazole, ¹H and ¹³C NMR would provide critical information about its hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and fluorine substituents, as well as the fused oxazole (B20620) ring. Aromatic protons are generally expected to resonate in the range of δ 7.0-8.5 ppm. The fluorine atom at position 7 would likely cause splitting of the signal for the adjacent proton at position 6 (if present) and potentially longer-range coupling to other protons, resulting in complex multiplet patterns. Similarly, the proton on the oxazole ring would appear as a singlet, likely at a downfield chemical shift due to the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the local electronic environment. Carbons bonded to the electronegative fluorine and bromine atoms would exhibit characteristic shifts. The carbon of the oxazole ring (C2) is expected to have a chemical shift in the range of δ 150-165 ppm. The positions of the carbon signals would help to confirm the substitution pattern on the benzene (B151609) ring.

Expected NMR Data Summary This table is predictive and based on general principles, as specific experimental data was not found in the reviewed sources.

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity & Coupling
¹H (Aromatic)7.0 - 8.5Doublets, Triplets, or Multiplets due to H-H and H-F coupling
¹H (Oxazole C2-H)~8.0 - 8.5Singlet
¹³C (Aromatic)110 - 150Signals may show C-F coupling
¹³C (C-Br)~110 - 120-
¹³C (C-F)~150 - 165 (with large C-F coupling constant)-
¹³C (Oxazole C2)~150 - 165-

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₃BrFNO. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Electron impact (EI) or electrospray ionization (ESI) techniques would be employed to generate ions. The fragmentation pattern would be expected to show the loss of typical fragments, such as CO, HCN, or the halogen atoms, which would further corroborate the proposed structure.

Expected Mass Spectrometry Data This table is predictive, as specific experimental data was not found in the reviewed sources.

AnalysisExpected Result
Molecular FormulaC₇H₃BrFNO
Molecular Weight215.01 g/mol
Isotopic PatternPresence of [M]⁺ and [M+2]⁺ peaks in approximately 1:1 ratio, characteristic of a bromine-containing compound.
Major Fragmentation PathwaysLoss of CO, HCN, Br, F

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound, as well as how the molecules pack together to form a crystal lattice.

A single-crystal X-ray diffraction experiment would reveal the planarity of the benzoxazole ring system and the exact spatial arrangement of the bromine and fluorine substituents. The analysis of the crystal packing would identify any intermolecular interactions, such as π-π stacking or halogen bonding, which are crucial for understanding the solid-state properties of the material. While no specific crystal structure data for this compound is available in the searched literature, related structures suggest that the benzoxazole core is largely planar.

Expected Crystallographic Data This table outlines the type of data that would be obtained from an X-ray crystallography study. The values are hypothetical as no experimental crystal structure has been reported in the reviewed sources.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)Precise lengths of all covalent bonds (e.g., C-C, C-N, C-O, C-Br, C-F).
Bond Angles (°)Precise angles between bonded atoms.
Intermolecular InteractionsEvidence of π-π stacking, halogen bonding, or other non-covalent interactions.

Application of 4 Bromo 7 Fluoro 1,3 Benzoxazole As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-Bromo-7-fluoro-1,3-benzoxazole as a chemical intermediate lies in the reactivity of its substituted benzene (B151609) ring. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in assembling more elaborate molecular architectures from simpler precursors.

While specific, documented examples detailing the synthetic routes starting from this compound to produce larger, complex molecules are not extensively available in the reviewed literature, the general reactivity of bromo-substituted heterocycles is well-established. For instance, related structures like 4,7-dibromo sphinxsai.comCurrent time information in Pasuruan, ID.researchgate.netthiadiazolo[3,4-d]pyridazine are actively used as intermediates for creating dyes and materials for potential photovoltaic applications through nucleophilic aromatic substitution and cross-coupling reactions. nih.gov Similarly, other bromo-substituted benzoxazoles undergo modification where the bromine atom is replaced by various functional groups to build a diverse array of derivatives. esisresearch.org This established reactivity pattern suggests the potential of this compound as a valuable precursor, even though specific examples are not prominently documented.

Role in Medicinal Chemistry Lead Optimization and Drug Discovery Programs

Benzoxazole (B165842) derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse therapeutic activities including anticancer, antimicrobial, and anti-inflammatory effects. sphinxsai.comnih.govresearchgate.net The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Scaffold for Rational Drug Design

The this compound structure serves as a key scaffold in rational drug design, particularly for the development of kinase inhibitors. Kinases are crucial targets in oncology, and their inhibition can halt cancer cell proliferation and survival. researchgate.net The benzoxazole core can act as a bioisostere for naturally occurring nucleotides like adenine, enabling it to bind to the ATP-binding site of kinases. researchgate.net

Research on related compounds demonstrates this principle effectively. For example, derivatives of the benzoxazole scaffold have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. researchgate.net Although these studies may not use the 4-bromo-7-fluoro isomer specifically, they establish the value of the core benzoxazole structure in designing molecules that fit into the active sites of key oncogenic proteins. The bromine atom on the scaffold provides a convenient point for chemical modification, allowing chemists to append different chemical groups to optimize potency and selectivity for the target enzyme. researchgate.net

Key Research Findings on Benzoxazole Scaffolds in Drug Design

Target ClassScaffold TypeRationale for Design
AnticancerBenzoxazole DerivativesInhibition of protein kinases involved in cancer cell proliferation. sphinxsai.com
AntimicrobialSubstituted BenzoxazolesDevelopment of novel agents to overcome bacterial and fungal resistance. nih.gov
Anti-inflammatoryBenzoxazole DerivativesBioisosteres of non-steroidal anti-inflammatory drugs like benoxaprofen. nih.gov
NeuroprotectiveSubstituted BenzoxazolesPotential to reduce oxidative stress and inflammation in neuronal cells. sphinxsai.com

Intermediate for Library Synthesis of Bioactive Compounds

The synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of thousands of related compounds to identify new bioactive leads. The structure of this compound is well-suited for this purpose. The bromine atom allows for a wide range of diversification reactions.

While direct literature detailing the use of this compound in a library synthesis program was not identified, the principles of combinatorial chemistry strongly support its potential in this role. A common strategy involves using a core scaffold, such as the benzoxazole ring system, and introducing a variety of building blocks at a specific position—in this case, the site of the bromine atom via cross-coupling reactions. This approach would generate a library of novel compounds, each with a unique substituent, which could then be screened for activity against various biological targets. This methodology is frequently applied to heterocyclic compounds to explore the structure-activity relationships (SAR) of a new chemical series. jocpr.comresearchgate.net

Development of Novel Materials and Functional Systems

The unique electronic and photophysical properties of conjugated heterocyclic systems make them prime candidates for use in advanced materials. ijpbs.com Benzoxazole derivatives, known for their thermal and photophysical stability, are explored for applications in electronics and photonics. globalresearchonline.net

Precursors for Photovoltaic Materials

Electron-deficient building blocks are crucial for the development of functional organic materials used in devices like dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) solar cells. nih.gov These materials often feature a donor-acceptor (D-A) architecture to tune their frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, their light absorption properties.

Although the specific use of this compound as a precursor for photovoltaic materials is not detailed in the available literature, related electron-deficient bromo-heterocyclic compounds are of significant interest. For example, 4,7-dibromo sphinxsai.comCurrent time information in Pasuruan, ID.researchgate.netthiadiazolo[3,4-d]pyridazine and 4-bromobenzo[1,2-d:4,5-d′]bis( sphinxsai.comCurrent time information in Pasuruan, ID.ijpbs.comthiadiazole) are investigated as powerful electron-accepting units for the synthesis of materials intended for optoelectronic devices. nih.govnih.gov The synthetic strategies employed for these materials, which rely on the reactivity of the C-Br bond, are directly applicable to this compound, suggesting its potential as a building block for novel organic semiconductors.

Components in Electronic Materials and Coatings

Benzoxazole derivatives are noted for their fluorescent properties and are investigated as components in organic light-emitting diodes (OLEDs). globalresearchonline.net Their applications can be as fluorescent emitters themselves or as host materials for phosphorescent dopants. The rigid, planar structure of the benzoxazole ring system contributes to good thermal stability and charge-transporting properties, which are essential for durable and efficient electronic devices.

While there are no specific reports on the integration of this compound into electronic materials, the broader class of benzoxazoles is recognized for its utility. They can serve as whitening agents, dye lasers, and organic brightening agents. globalresearchonline.net The bromine and fluorine substituents on the this compound molecule would be expected to modulate its electronic properties, potentially leading to materials with tailored emission colors or improved charge-carrier mobility, making it a compound of interest for future research in this area.

Investigations into the Biological Activity of 4 Bromo 7 Fluoro 1,3 Benzoxazole and Its Derivatives Excluding Clinical Data, Dosage, Safety, and Adverse Effects

Modulation of Biological Targets and Pathways

The interaction of 4-bromo-7-fluoro-1,3-benzoxazole derivatives with various biological targets and pathways has been a subject of scientific investigation, revealing potential mechanisms of action.

Enzyme Inhibition Studies

While direct studies on this compound are limited, the broader class of benzoxazole (B165842) derivatives has demonstrated significant enzyme-inhibiting capabilities.

Research has indicated that benzoxazole derivatives can exhibit anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. nih.gov For instance, a related compound, 7-bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole, has been shown to effectively inhibit the growth of several cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, a new series of benzoxazole derivatives were designed and synthesized to target and inhibit VEGFR-2, a key player in angiogenesis. nih.gov

In the context of other enzymes, a structural homolog of carmofur, 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide, has been identified as an effective noncompetitive inhibitor of human acid ceramidase (AC) with an inhibition constant of 64 nM. This suggests the potential of the benzoxazole core in the design of inhibitors for this enzyme.

Interaction with Cellular Components

The biological activity of benzoxazole derivatives extends to their interaction with essential cellular components, particularly in fungal cells.

Studies on benzoxazole derivatives have shown that they can perturb the total sterol content in Candida species. This interference with sterol biosynthesis is a known mechanism of antifungal action. Furthermore, certain benzoxazole derivatives have been observed to affect mitochondrial respiration. nih.gov Specifically, compounds like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanol and 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanol have been shown to inhibit mitochondrial respiration in Candida species.

Additionally, some derivatives have been found to inhibit the efflux of the Rho123 tracker (B12436777) during membrane transport processes, suggesting an interaction with efflux pumps.

In Vitro Efficacy in Antimicrobial and Antifungal Models

Derivatives of this compound have been evaluated for their effectiveness against a range of microbial and fungal pathogens in laboratory settings.

Antibacterial Spectrum and Potency

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity. A series of newly synthesized benzoxazole analogues have shown moderate to good antimicrobial activity against various microbial strains. nih.gov For example, certain compounds from this series were found to be effective against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives

CompoundTarget BacteriumMinimum Inhibitory Concentration (MIC)Reference
Compound 10Bacillus subtilis1.14 × 10⁻³ µM nih.gov
Compound 24Escherichia coli1.40 × 10⁻³ µM nih.gov
Compound 13Pseudomonas aeruginosa2.57 × 10⁻³ µM nih.gov

Antifungal Activity against Fungal Strains

Significant antifungal activity has been reported for benzoxazole derivatives against various fungal strains, including clinically relevant Candida species and Aspergillus niger. nih.gov

A newly synthesized series of N-phenacyl derivatives of 2-mercaptobenzoxazole, which includes bromo-substituted analogues, exhibited activity against Candida strains. For instance, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) showed anti-C. albicans activity with a minimal inhibitory concentration for total inhibition (MICT) of 16 µg/mL. Another study revealed that certain benzoxazole derivatives displayed antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing better activity than the standard drug fluconazole. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)Candida albicans SC531416 µg/mL (MICT)
Compound 1, 10, 13, 16, 19, 20, 24Candida albicansComparable to Fluconazole nih.gov
Compound 1, 10, 13, 16, 19, 20, 24Aspergillus nigerComparable to Fluconazole nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzoxazole derivatives are attributed to several mechanisms of action. A key mechanism is the permeabilization of the fungal cell membrane. This membrane disruption is a mode of action similar to that of the established antifungal drug Amphotericin B. The interaction with and blocking of endogenous ergosterol (B1671047) synthesis further contributes to their antifungal properties.

Cytotoxic Activity in Cancer Cell Lines (e.g., Human A549 Lung Cancer Cells)

The cytotoxic potential of various chemical compounds against cancer cell lines, such as the human A549 lung cancer cell line, is a critical area of anticancer research. However, a thorough search of scientific literature did not yield any specific studies investigating the cytotoxic effects of this compound on A549 cells or other cancer cell lines. While research into the anticancer properties of other benzoxazole derivatives exists, the influence of the specific 4-bromo and 7-fluoro substitutions on cytotoxic activity has not been reported.

Anticonvulsant and Other Neuropharmacological Potentials (Excluding Neurotoxicity Profiles)

The neuropharmacological properties of benzoxazole derivatives, including their potential as anticonvulsant agents, have been an area of interest in medicinal chemistry. These investigations often involve screening compounds in various animal models of epilepsy. Nevertheless, no specific studies were found that evaluated this compound or its close analogues for anticonvulsant or other neuropharmacological activities. The unique electronic properties conferred by the bromine and fluorine atoms could theoretically modulate interactions with neurological targets, but this remains a hypothetical consideration without experimental data.

Antiviral and Anti-inflammatory Properties

The development of new antiviral and anti-inflammatory agents is a significant focus of pharmaceutical research. Benzoxazole scaffolds are known to be present in molecules with such activities. However, a comprehensive review of available literature revealed no published research on the antiviral or anti-inflammatory properties of this compound. The potential for this compound to inhibit viral replication or modulate inflammatory pathways has not been explored in scientific studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-7-fluoro-1,3-benzoxazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Cyclization : Reacting fluorinated phenol derivatives with brominated amines in polar aprotic solvents (e.g., DMF) under reflux, using K2CO3 as a base to promote cyclization .
  • Substitution : Bromine can be introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
    • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), reaction time (4–9 hours), and temperature (reflux vs. room temperature) significantly impact yield. Ethanol-based reflux typically achieves 60–75% yield, while DMF with K2CO3 improves cyclization efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Recommended Methods :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of bromine/fluorine substitution (e.g., δ ~7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 231.97) .
  • X-ray Crystallography : Resolves crystal packing and halogen bonding patterns, critical for studying solid-state reactivity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Approach :

  • Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values .

Advanced Research Questions

Q. How do electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Bromine acts as a directing group in Suzuki-Miyaura coupling, enabling C–C bond formation at the para position. Fluorine’s electron-withdrawing effect stabilizes intermediates but may reduce nucleophilic attack rates .
  • Contradiction : Some studies report reduced catalytic efficiency when Pd(PPh3)4 is used with brominated benzoxazoles versus chlorinated analogs, suggesting steric hindrance from bromine .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Troubleshooting :

  • Solubility Variability : Use DMSO for in vitro assays but confirm stability via HPLC (e.g., >95% purity after 24 hours) .
  • Strain-Specific Effects : Replicate assays across multiple microbial strains to distinguish broad-spectrum vs. selective activity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (binding affinity < -7 kcal/mol suggests potency) .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.5) and CYP450 inhibition risk .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield byproducts like dehalogenated derivatives?

  • Root Cause : Prolonged heating in polar solvents (e.g., DMF) can lead to Br/F loss via solvolysis.
  • Mitigation : Optimize reaction time (≤6 hours) and use milder bases (e.g., NaHCO3 instead of K2CO3) to minimize degradation .

Q. How to address low reproducibility in biological assays?

  • Quality Control :

  • Standardize compound storage (-20°C in amber vials) to prevent photodegradation .
  • Validate assay protocols with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Key Research Gaps

  • Environmental Impact : Limited data on aquatic toxicity (EC50 for Daphnia magna) .
  • Metabolic Pathways : Unknown Phase I/II metabolism products in hepatic microsomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.